molecular formula C12H23NS B147901 1-Piperidin-1-ylheptane-1-thione CAS No. 128781-34-0

1-Piperidin-1-ylheptane-1-thione

Cat. No.: B147901
CAS No.: 128781-34-0
M. Wt: 213.38 g/mol
InChI Key: GVKWFBBVTCVZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidin-1-ylheptane-1-thione is an organic compound that features a piperidine ring attached to a heptanethione moiety. This compound is part of the broader class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-1-ylheptane-1-thione typically involves the reaction of heptanethione with piperidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Piperidin-1-ylheptane-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives.

Scientific Research Applications

1-Piperidin-1-ylheptane-1-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperidin-1-ylheptane-1-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The piperidine ring plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring structure.

    Piperine: An alkaloid found in black pepper with a piperidine moiety.

    Evodiamine: A bioactive alkaloid with a piperidine ring, known for its anticancer properties.

    Matrine: An alkaloid with a piperidine ring, used in traditional Chinese medicine.

Uniqueness

1-Piperidin-1-ylheptane-1-thione is unique due to its specific combination of a heptanethione moiety and a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

128781-34-0

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

1-piperidin-1-ylheptane-1-thione

InChI

InChI=1S/C12H23NS/c1-2-3-4-6-9-12(14)13-10-7-5-8-11-13/h2-11H2,1H3

InChI Key

GVKWFBBVTCVZSF-UHFFFAOYSA-N

SMILES

CCCCCCC(=S)N1CCCCC1

Canonical SMILES

CCCCCCC(=S)N1CCCCC1

Synonyms

Piperidine, 1-(1-thioxoheptyl)- (9CI)

Origin of Product

United States

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